molecular formula C12H16O B13899645 2-Methyl-4-phenylpentanal CAS No. 57094-30-1

2-Methyl-4-phenylpentanal

Cat. No.: B13899645
CAS No.: 57094-30-1
M. Wt: 176.25 g/mol
InChI Key: SBARTDSOCPVUPU-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentanal is an organic compound with the molecular formula C12H16O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a phenyl group. This compound is known for its distinctive aromatic properties and is used in various applications, including fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-phenylpentanal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, with a 36% aqueous solution of sodium hydroxide as the catalyst. Methanol is used as the solvent, and the reaction is carried out at a temperature of 120°C under a hydrogen pressure of 10 MPa .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of nickel or ruthenium catalysts is common due to their efficiency in promoting hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-phenylpentanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways .

Properties

IUPAC Name

2-methyl-4-phenylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBARTDSOCPVUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481368
Record name 2-METHYL-4-PHENYLPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57094-30-1
Record name 2-METHYL-4-PHENYLPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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